molecular formula C6H5N3O2S B1332189 Benzenesulfonyl azide CAS No. 938-10-3

Benzenesulfonyl azide

Cat. No.: B1332189
CAS No.: 938-10-3
M. Wt: 183.19 g/mol
InChI Key: XMRSVLCCIJUKDQ-UHFFFAOYSA-N
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Description

Benzenesulfonyl azide is an organic compound with the molecular formula C6H5SO2N3. It is a member of the sulfonyl azides family, characterized by the presence of a sulfonyl group (SO2) attached to an azide group (N3). This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.

Mechanism of Action

Target of Action

Benzenesulfonyl azide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .

Mode of Action

The compound interacts with its targets through a process known as [3+2] cycloaddition . This reaction involves the formation of triazoline intermediates, which can then lead to the formation of aziridines . Alternatively, the compound can undergo initial dinitrogen cleavage to afford a nitrene intermediate, which can then add across the olefinic C–C bond of the target .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. For instance, in reactions with oxabicyclic alkenes, the compound can lead to the formation of aziridines . These aziridines are three-membered heterocycles that are widely used intermediates in organic synthesis .

Result of Action

The result of this compound’s action is the formation of new organic compounds through the processes of N-sulfonylation and esterification . These new compounds can have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a strong base is necessary for the reaction to proceed to completion . Additionally, the solvent used in the reaction can also play a key role.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature, yielding this compound as the product .

Another method involves the use of benzenesulfonyl hydrazide, which is treated with nitrous acid to generate this compound. This reaction is carried out under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the controlled addition of sodium azide to a solution of benzenesulfonyl chloride in an appropriate solvent. The reaction mixture is stirred and maintained at a specific temperature to optimize yield and purity. After the reaction is complete, the product is isolated through filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For substitution reactions to form sulfonamides.

    Alkenes and Alkynes: For cycloaddition reactions to form triazoles.

    Heat or Light: To induce decomposition reactions.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, triazoles, and sulfonyl radicals, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Benzenesulfonyl azide can be compared with other sulfonyl azides, such as toluenesulfonyl azide and methanesulfonyl azide. While all these compounds share similar reactivity due to the presence of the sulfonyl azide group, this compound is unique in its ability to form stable intermediates and products under a wide range of conditions .

List of Similar Compounds

    Toluenesulfonyl Azide: Similar reactivity but with a toluene group instead of a benzene group.

    Methanesulfonyl Azide: Similar reactivity but with a methane group instead of a benzene group.

Properties

IUPAC Name

N-diazobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSVLCCIJUKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339352
Record name Benzenesulfonyl azide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-10-3
Record name Benzenesulfonyl azide
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Record name Benzenesulfonyl azide
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Record name benzenesulfonyl azide
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Synthesis routes and methods I

Procedure details

25 g of benzenesulfonic acid hydrazide, 200 ml of water, 20 ml of 10 N hydrochloric acid, and 1.25 g of a condensation product of stearic acid with taurine were stirred for 30 minutes. After 60 g of ice were added, 34 ml of an aqueous sodium nitrite solution having a content of 30 g of sodium nitrite per 100 ml of solution were added dropwise over a period of about 30 minutes. The mixture was stirred for 30 minutes while an excess of nitrite was maintained. The excess nitrite was destroyed with a small amount of amidosulfonic acid and the mixture was neutralized with about 5 ml of 10 N sodium hydroxide solution. An emulsion of benzenesulfonic acid azide was obtained.
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Synthesis routes and methods II

Procedure details

26.3 g of benzenesulphonohydrazide, 100 ml of water, 21 ml of 10N hydrochloric acid and 1.3 g of Emulgator ED (a fatty alcohol/ethylene oxide addition product) are stirred for 30 minutes, 60 g of ice are added and a solution of 19.5 g of sodium nitrite in 50 ml of water is then added dropwise in the course of about 30 minutes. The batch is stirred for 30 minutes, excess nitrite is then destroyed with a small amount of sulphamic acid, and excess acid is neutralised with about 5 ml of 10N sodium hydroxide solution. An emulsion of benzenesulphonyl azide is obtained.
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26.3 g
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19.5 g
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50 mL
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Synthesis routes and methods III

Procedure details

25 g of benzenesulphonohydrazide, 200 ml of water, 20 ml of 10N hydrochloric acid and 1.25 g of a product of condensing stearic acid with taurine are stirred for 30 minutes. 60 g of ice are added, and 34 ml of an aqueous sodium nitrite solution containing 30 g of sodium nitrite in 100 ml of solution are then added dropwise in the course of about 30 minutes. The batch is stirred for 30 minutes, an excess of nitrite being maintained. The nitrite excess is then destroyed with a small amount of sulphamic acid, and excess acid is neutralised with about 5 ml of 10N sodium hydroxide solution (pH 4-7). An emulsion of benzenesulphonyl azide is obtained.
Quantity
25 g
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reactant
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20 mL
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reactant
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product
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1.25 g
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0 (± 1) mol
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200 mL
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ice
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60 g
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34 mL
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30 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonyl azide
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Customer
Q & A

Q1: How does Benzenesulfonyl azide react with alkenes?

A1: this compound can react with alkenes via two main pathways:

  • [3+2] Cycloaddition: This pathway involves the formation of a triazoline intermediate, followed by dinitrogen cleavage to yield the aziridine product. Computational studies using DFT calculations suggest this pathway is kinetically favored over the nitrogen extrusion pathway in reactions with oxabicyclic alkenes. [, ]
  • Nitrogen Extrusion: This pathway involves the initial loss of dinitrogen from this compound, forming a highly reactive nitrene intermediate. This nitrene can then insert into the olefinic bond of the alkene to form the aziridine. [, ]

Q2: Can you explain the observed stereoselectivity in reactions of this compound with norbornene derivatives?

A2: The reaction of this compound with both cis-endo and cis-exo norbornene-5,6-dicarboxylic anhydride surprisingly yields predominantly the more hindered endo-aziridine product. This observation contradicts the expected exo selectivity based on steric hindrance. A proposed mechanism suggests the involvement of a 3-diazomethylcyclopentane-2-carboxaldehydeimine intermediate, which facilitates the conversion of exo-1,2,3-Δ²-triazolines to endo aziridines. [, ]

Q3: How does the substituent on the benzene ring of this compound affect its reactivity?

A3: The substituent on the benzene ring can influence the electronic properties of the azide group, thereby impacting the reaction rate and selectivity. For example, electron-donating groups are expected to increase the rate of nitrogen extrusion and nitrene formation. [, ]

Q4: What is the role of a radical initiator in reactions involving this compound?

A4: Radical initiators, such as dilauroyl peroxide or hexabutylditin, can facilitate the generation of alkyl radicals from suitable precursors (e.g., alkyl iodides, dithiocarbonates). These alkyl radicals can then react with this compound in a radical azidation process to form the corresponding alkyl azides. [, , ]

Q5: What are some synthetic applications of this compound?

A5: this compound is a versatile reagent with numerous synthetic applications:

  • Diazo Transfer: It acts as a diazo transfer reagent to activated methylene compounds like β-keto esters and oxo sulfones, leading to the formation of α-diazo carbonyl compounds. [, ]
  • α-Azidation: this compound is employed in the α-azidation of amide and ester enolates, providing a route to α-amino acid derivatives. [, ]
  • Hydroazidation of Alkenes: In conjunction with a hydroboration reagent, it enables the anti-Markovnikov hydroazidation of alkenes, offering a method for introducing azide groups into olefinic substrates. [, , ]

Q6: Can this compound be used in solid-phase synthesis?

A6: Yes, polystyrene-supported this compound (PS-TsA) serves as a solid-phase reagent for diazo transfer reactions. This approach simplifies purification by allowing easy removal of the reagent from the reaction mixture. [, ]

Q7: Are there any applications of this compound in materials chemistry?

A7: Yes, this compound has been explored in the synthesis of light-responsive polymers for drug delivery applications. For instance, amphiphilic block copolymers incorporating this compound groups can release encapsulated drugs upon visible light irradiation. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C6H5N3O2S, and its molecular weight is 183.19 g/mol. []

Q9: What are the key spectroscopic features of this compound?

A9: Important spectroscopic data include:

  • Mass Spectrometry: This technique can be used to determine the molecular weight and fragmentation pattern of this compound. [, , ]

Q10: What safety precautions should be taken when handling this compound?

A10: this compound, like most azides, should be handled with caution:

  • Disposal: Dispose of this compound and any waste generated during its use according to local regulations and guidelines. [, ]

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